3-Tert-butoxy-heptane
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Overview
Description
3-Tert-butoxy-heptane is an organic compound with the molecular formula C11H24O It is characterized by the presence of a tert-butoxy group attached to the third carbon of a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-heptane typically involves the reaction of heptane with tert-butyl alcohol in the presence of an acid catalyst. One common method is the acid-catalyzed etherification reaction, where heptane is reacted with tert-butyl alcohol using sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxy group into the heptane chain, resulting in a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the tert-butoxy group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of heptanone or heptanal.
Reduction: Formation of 3-hydroxy-heptane.
Substitution: Formation of various substituted heptanes depending on the nucleophile used.
Scientific Research Applications
3-Tert-butoxy-heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as a solvent in industrial processes
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-heptane involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo cleavage under acidic conditions, leading to the formation of a tert-butyl carbocation. This carbocation can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The heptane chain can also undergo oxidation and reduction reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxy-octane: Similar structure with an additional carbon in the heptane chain.
3-Tert-butoxy-nonane: Similar structure with two additional carbons in the heptane chain.
3-Tert-butoxy-decane: Similar structure with three additional carbons in the heptane chain.
Uniqueness
3-Tert-butoxy-heptane is unique due to its specific chain length and the position of the tert-butoxy group. This specific structure imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-6-8-9-10(7-2)12-11(3,4)5/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNUDYDBIEVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71945-54-5 |
Source
|
Record name | 3-(tert-butoxy)heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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